Cas no 1448029-97-7 (N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide)

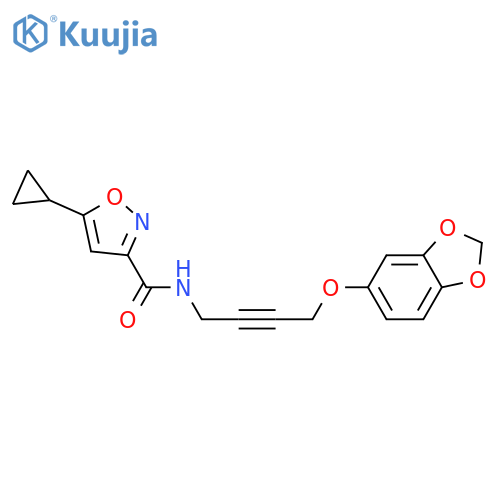

1448029-97-7 structure

商品名:N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide

- N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

- N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]-5-CYCLOPROPYL-1,2-OXAZOLE-3-CARBOXAMIDE

- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide

- F6412-2313

- 1448029-97-7

- AKOS024554878

-

- インチ: 1S/C18H16N2O5/c21-18(14-10-16(25-20-14)12-3-4-12)19-7-1-2-8-22-13-5-6-15-17(9-13)24-11-23-15/h5-6,9-10,12H,3-4,7-8,11H2,(H,19,21)

- InChIKey: GPUZXAMOOZGFDI-UHFFFAOYSA-N

- ほほえんだ: O1C(C2CC2)=CC(C(NCC#CCOC2=CC=C3OCOC3=C2)=O)=N1

計算された属性

- せいみつぶんしりょう: 340.10592162g/mol

- どういたいしつりょう: 340.10592162g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 552

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6412-2313-2μmol |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

1448029-97-7 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2313-1mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

1448029-97-7 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2313-5μmol |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

1448029-97-7 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2313-20μmol |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

1448029-97-7 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2313-20mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

1448029-97-7 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2313-5mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

1448029-97-7 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2313-4mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

1448029-97-7 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2313-75mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

1448029-97-7 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2313-3mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

1448029-97-7 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2313-30mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

1448029-97-7 | 30mg |

$119.0 | 2023-09-09 |

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

1448029-97-7 (N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide) 関連製品

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量